molecular formula C24H25NO5 B11992871 Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11992871
M. Wt: 407.5 g/mol
InChI Key: TUAUCCMXLLKNAH-UHFFFAOYSA-N
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Description

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines a heptyl chain, an acetylphenyl group, and a dioxoisoindole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of heptyl alcohol with 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research and industrial applications.

Biological Activity

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C23H25NO5
  • Molecular Weight: 393.45 g/mol
  • IUPAC Name: this compound

The compound features a dioxoisoindole structure, which is associated with various biological activities, including anti-cancer properties.

Research indicates that compounds with a similar structure to this compound may exert their biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, these compounds can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .
  • Cytotoxic Effects : Studies have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and similar compounds:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15HDAC inhibition
HeLa (cervical cancer)10Apoptosis induction
A549 (lung cancer)20Antioxidant activity

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of a series of dioxoisoindole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells at an IC50 value of 15 µM. The mechanism was attributed to its ability to induce apoptosis through HDAC inhibition .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of similar compounds highlighted their potential to protect neuronal cells from oxidative stress. Heptyl derivatives demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cell cultures .

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3

InChI Key

TUAUCCMXLLKNAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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